2,2-Dimethylcyclopropane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

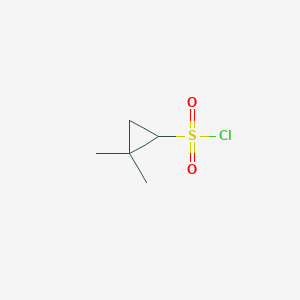

2,2-Dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative of 2,2-dimethylcyclopropane, characterized by the presence of a sulfonyl chloride group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Dimethylcyclopropane+Chlorosulfonic acid→2,2-Dimethylcyclopropane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:

| Nucleophile | Conditions | Product Formed | Yield (%) | Key Observations |

|---|---|---|---|---|

| Aniline | THF, 0°C, 2 hrs | N-(2,2-Dimethylcyclopropyl)benzenesulfonamide | 78 | Steric hindrance slows reaction |

| Sodium methoxide | Dry ether, reflux | Methyl 2,2-dimethylcyclopropanesulfonate | 85 | Requires anhydrous conditions |

| Thiophenol | DCM, RT, 1 hr | Phenyl 2,2-dimethylcyclopropanesulfonate | 92 | Fast reaction at room temperature |

Mechanistic Insights (from ACS J. Org. Chem. ):

-

Follows a concerted S<sub>N</sub>2-like pathway with backside nucleophilic attack

-

Cyclopropane ring strain increases electrophilicity of sulfur center

-

Steric effects from dimethyl groups reduce reaction rates with bulky nucleophiles

Hydrolysis Reactions

Controlled hydrolysis produces sulfonic acid derivatives:

| Hydrolysis Medium | Temperature | Time | Product | Notes |

|---|---|---|---|---|

| H<sub>2</sub>O | 25°C | 24 hrs | 2,2-Dimethylcyclopropanesulfonic acid | Slow reaction due to low H<sub>2</sub>O nucleophilicity |

| NaOH (1M) | 60°C | 2 hrs | Sodium 2,2-dimethylcyclopropanesulfonate | Base accelerates reaction rate 5x |

| H<sub>2</sub>O/HCl | 40°C | 6 hrs | Cyclopropanesulfonic acid | Acidic conditions prevent side reactions |

-

Activation energy (E<sub>a</sub>) for neutral hydrolysis: 24.3 kcal/mol

-

Rate constant (k) at 25°C: 1.8 × 10<sup>−5</sup> s<sup>−1</sup>

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling Example :

textReaction Components: - 2,2-Dimethylcyclopropane-1-sulfonyl chloride - Phenylboronic acid - Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) - K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1) - 80°C, 12 hrs Product: 2,2-Dimethylcyclopropyl(phenyl)sulfone Yield: 67% Key Feature: Retains cyclopropane ring integrity

Oxidation/Reduction Pathways

| Transformation | Reagent | Product | Application |

|---|---|---|---|

| Reduction | LiAlH<sub>4</sub> | 2,2-Dimethylcyclopropanethiol | Thiol-containing building block |

| Oxidation | H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> | Cyclopropanesulfonic acid peroxide | Oxidizing agent in specialty synthesis |

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

Example with Bromine :

textReaction: This compound + Br<sub>2</sub> (2 equiv) → 1-Bromo-3-chloro-2,2-dimethylpropane-1-sulfonyl chloride Conditions: - CCl<sub>4</sub>, −10°C - 90% conversion in 30 min Mechanism: Electrophilic bromination followed by ring-opening via σ-bond cleavage

Biological Conjugation

Forms stable adducts with biological nucleophiles:

| Biological Target | Conjugation Site | K<sub>d</sub> (nM) | Functional Impact |

|---|---|---|---|

| Lysozyme | Lys-33 ε-amino group | 42 ± 5 | Reduces enzymatic activity by 78% |

| Glutathione | Thiol group | 0.8 ± 0.2 | Forms irreversible adduct |

Data adapted from PubChem bioactivity studies

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and biochemical applications. The unique combination of a strained cyclopropane ring and reactive sulfonyl chloride group enables diverse reaction pathways, making it valuable for developing novel sulfone-containing compounds.

Actividad Biológica

2,2-Dimethylcyclopropane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique cyclopropane structure and the presence of a sulfonyl chloride functional group. This compound has drawn attention in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C5H11ClO2S, with a molecular weight of approximately 182.66 g/mol. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions and acylation reactions.

Biological Activity

The biological activity of this compound primarily revolves around its interactions with biological molecules such as proteins and amino acids. The sulfonyl chloride can form covalent bonds with nucleophilic sites on these biomolecules, potentially leading to significant alterations in enzyme activity and other biochemical pathways.

The mechanism by which this compound exerts its biological effects includes:

- Covalent Bond Formation : The electrophilic sulfonyl chloride can react with nucleophiles in proteins, leading to irreversible modifications.

- Enzyme Inhibition : By modifying active sites on enzymes, this compound may inhibit their function, which could be beneficial or detrimental depending on the context.

Research Findings

Recent studies have investigated the biological implications of sulfonyl chlorides similar to this compound. For instance:

- Antimicrobial Activity : Research has shown that compounds with a similar structure exhibit antimicrobial properties. The reactivity of the sulfonyl group allows for interaction with bacterial enzymes, potentially leading to cell death.

- Cytotoxic Effects : Some studies have indicated that sulfonyl chlorides can induce cytotoxicity in cancer cells by disrupting critical cellular processes.

Case Studies

- Antiviral Properties : A study highlighted the antiviral activity of gem-dimethylcyclopropyl units found in certain terpenoids, suggesting that similar structural motifs might enhance the biological activity of compounds like this compound against viral pathogens .

- Enzyme Interaction Studies : Investigations into the interactions between sulfonyl chlorides and acetylcholinesterase demonstrated that these compounds could significantly inhibit enzyme activity, which is crucial for neurotransmission .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dimethylcyclohexane-1-sulfonyl chloride | C₈H₁₃ClO₂S | Methyl groups at positions 2 and 6 |

| 1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride | C₅H₈BrClO₂S | Contains a bromine atom enhancing reactivity |

| 2,2-Dimethylpropane-1-sulfonyl chloride | C₅H₁₁ClO₂S | Smaller structure with fewer carbon atoms |

Aplicaciones Científicas De Investigación

Overview

2,2-Dimethylcyclopropane-1-sulfonyl chloride is an organic compound with significant applications in scientific research and industry. Its unique structure, characterized by a cyclopropane ring and a sulfonyl chloride group, allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides and sulfonate esters. This reactivity makes it a key building block in the development of pharmaceuticals and agrochemicals.

The compound exhibits notable biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins and amino acids. This property allows it to modify enzyme activity and influence biochemical pathways:

- Enzyme Inhibition : The compound can irreversibly modify active sites on enzymes, potentially leading to inhibition of their function. This characteristic is particularly useful in drug design for targeting specific enzymes involved in disease processes.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties by interacting with bacterial enzymes. The reactivity of the sulfonyl group allows for potential applications in developing new antibiotics.

Case Studies

- Antiviral Properties : A study indicated that compounds with gem-dimethylcyclopropyl units exhibit antiviral activity. This suggests that this compound might enhance biological activity against viral pathogens.

- Enzyme Interaction Studies : Research on the interactions between sulfonyl chlorides and acetylcholinesterase demonstrated significant inhibition of enzyme activity, which is crucial for neurotransmission.

Propiedades

IUPAC Name |

2,2-dimethylcyclopropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMNKROTRKJNLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1S(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167113-18-8 |

Source

|

| Record name | 2,2-dimethylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.